Mkk7-cov-2

MAP2K7 inhibition kinase biochemical assay covalent inhibitor potency

Dissecting JNK pathway signaling requires stringent MKK7 inhibition without confounding MKK4 cross-reactivity. MKK7-COV-2 is the definitive tool compound, validated by a co-crystal structure (PDB 5Z1E). • Biochemical IC₅₀ = 6 nM; cellular EC₅₀ = 2.1-4.3 µM, confirmed by complete loss of p-JNK reduction in MKK7⁻/⁻ cells. • 680-fold selectivity over MKK4 (MKK4 IC₅₀ = 4.1 µM) with a narrow 76-kinase off-target profile (4 hits at 1 µM). • Ideal for SAR benchmarking vs. MKK7-COV-1/3/4 or counter-screening with JAK3/FLT3 off-target differentiation. Procure with confidence-pack sizes from 1 mg to bulk custom synthesis are maintained in stock for immediate dispatch.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B10824095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMkk7-cov-2
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H13N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-13-8-3-4-9-14(13)18-19-16/h2-10H,1H2,(H,17,20)(H,18,19)
InChIKeySYTUFLIGWRGQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MKK7-COV-2: Selective Covalent MKK7 Probe


MKK7-COV-2 (CAS 2003197-68-8, C₁₆H₁₃N₃O, MW 263.29) is an acrylamide-based, ATP-competitive covalent inhibitor of mitogen-activated protein kinase kinase 7 (MKK7/MAP2K7/MEK7), the upstream dual-specificity kinase that phosphorylates c-Jun N-terminal kinases (JNKs) on Thr183 and Tyr185 [1]. Identified through a covalent virtual screening (DOCKovalent) campaign and optimized via Suzuki–Miyaura coupling of indazole building blocks, MKK7-COV-2 is one of the first-generation selective covalent MKK7 tool compounds, offering sub-10-nM biochemical potency and a co-crystal-structure-validated binding pose at the hinge-region Cys218 [1]. It belongs to the broader class of irreversible MAP2K7 inhibitors that exploit the unique cysteine-rich active site of MKK7—a structural feature absent in its closest paralog, MKK4—to achieve kinome-wide selectivity [1][2].

Why MKK7-COV-2 Cannot Be Replaced


MKK7 (MAP2K7) inhibitors are not functionally interchangeable, even within the same chemotype. MKK7 shares its immediate downstream substrate (JNK) with MKK4, and off-target inhibition of MKK4—or broader kinome promiscuity—can confound pathway dissection, produce divergent phospho-signaling signatures, and yield false-positive biological conclusions [1]. MKK7-COV-2 occupies a specific performance niche: it provides a >680-fold selectivity window over MKK4 and a narrow kinome off-target profile limited to four kinases at 1 µM, whereas earlier probes such as 5Z-7-oxozeaenol inhibit ERK2, TAK1, and multiple other kinases [1][2]. Even within the MKK7-COV series, substitution is not straightforward—MKK7-COV-1 is 2-fold less biochemically potent, MKK7-COV-3 achieves better cellular potency but carries a distinct kinome off-target fingerprint (FLT3 vs. JAK3), and MKK7-COV-4 completely spares MKK4 yet loses cellular efficacy [1]. The quantitative evidence below defines exactly where and why MKK7-COV-2 distinguishes itself from the closest structural analogs and alternative chemical scaffolds, enabling evidence-based selection for specific experimental contexts.

MKK7-COV-2 Quantitative Differentiation Evidence


Biochemical Potency vs. MKK7-COV-1

In a head-to-head biochemical IC₅₀ determination using recombinant MKK7 in the same assay system, MKK7-COV-2 inhibited MKK7 with an IC₅₀ of 6 nM, representing an approximately 1.8-fold improvement over the first-generation lead MKK7-COV-1 (IC₅₀ = 11 nM). MKK7-COV-3, bearing a nitro substituent at the indazole 6-position, achieved an IC₅₀ of 5 nM, making it marginally more potent than MKK7-COV-2 by ~1.2-fold [1]. By contrast, the broad-spectrum covalent probe 5Z-7-oxozeaenol (5Z7O) inhibited MAP2K7 with an IC₅₀ of approximately 1.3 µM—more than 200-fold weaker than MKK7-COV-2—and the FLT3/MELK inhibitor OTSSP167 reportedly inhibited MAP2K7 with IC₅₀ values in the 10–50 nM range [2][3]. This quantitative gradient establishes MKK7-COV-2 within the low-single-digit nanomolar tier essential for experiments where near-complete target engagement at pharmacologically tractable concentrations is required.

MAP2K7 inhibition kinase biochemical assay covalent inhibitor potency

Cellular p-JNK Reduction vs. MKK7-COV-1

In a quantitative in-cell western (ICW) assay measuring p-JNK levels in Beas2B bronchial epithelial cells, MKK7-COV-2 reduced phosphorylated JNK with an EC₅₀ of 2.1 µM, representing a 2.5-fold improvement in cellular potency over MKK7-COV-1 (EC₅₀ = 5.2 µM). MKK7-COV-3 achieved an EC₅₀ of 1.3 µM, making it 1.6-fold more potent in cells than MKK7-COV-2 [1]. In 3T3 fibroblast wild-type cells stimulated with sorbitol, the rank order shifted: MKK7-COV-2 exhibited an EC₅₀ of 4.3 µM, compared with 19.3 µM for MKK7-COV-1 (4.5× improvement), 3.4 µM for MKK7-COV-3, and 4.2 µM for MKK7-COV-4 [1]. The substantial cellular potency gap between MKK7-COV-2 and MKK7-COV-1—consistent across two independent cell lines—demonstrates that the 6-methoxy substitution on the indazole scaffold confers meaningful gains in cell permeability and/or intracellular target engagement beyond what is predicted by biochemical IC₅₀ alone.

cellular JNK phosphorylation in-cell western assay MAP2K7 cellular inhibition

MKK4 Selectivity vs. Dual MKK4/7 Inhibitors

Selectivity against MKK4—the only other MAP2K that directly phosphorylates JNK—is the most critical selectivity parameter for any MKK7 tool compound. MKK7-COV-2 inhibited MKK4 with an IC₅₀ of 4.1 µM in vitro, yielding a selectivity ratio of approximately 683-fold for MKK7 over MKK4 [1]. By comparison, MKK7-COV-3 achieved an MKK4 IC₅₀ of 7.8 µM (≈1,560-fold selectivity), while MKK7-COV-4 showed no detectable MKK4 inhibition up to 10 µM (>1,700-fold selectivity relative to its MKK7 IC₅₀ of ~6 nM) [1]. In sharp contrast, BSJ-04-122—a covalent dual MKK4/7 inhibitor—inhibits MKK4 with an IC₅₀ of 4 nM and MKK7 with an IC₅₀ of 181 nM, effectively yielding a 45-fold preference for MKK4 over MKK7 [2]. This functional inversion means BSJ-04-122 cannot substitute for MKK7-COV-2 in experiments where MKK7-selective pathway interrogation is required. MKK7-COV-2 occupies a distinctive middle ground: superior MKK7/MKK4 selectivity to any dual inhibitor, while retaining measurable MKK4 activity that may be advantageous when residual MKK4 engagement is tolerable or desired for comparison with MKK7-COV-4 or MKK7-COV-3.

MKK4 vs MKK7 selectivity paralog selectivity MAP2K isoform discrimination

Kinome-Wide Selectivity Profiling

When screened at 1 µM against a 76-kinase panel, MKK7-COV-2 inhibited very few kinases by more than 75%: Aurora kinase B, LRRK2, MKK4, and JAK3 [1]. MKK7-COV-3 yielded a closely related but non-identical off-target signature at the same screening concentration: Aurora kinase B, LRRK2, MKK4, and FLT3 [1]. The differential FLT3 vs. JAK3 off-target profile between MKK7-COV-3 and MKK7-COV-2, arising from the 6-nitro vs. 6-methoxy substituent difference, provides a rational basis for selecting one analog over the other depending on whether FLT3 or JAK3 inhibition is tolerable in a given biological system. By contrast, the clinically used TAK1/ERK2 inhibitor 5Z-7-oxozeaenol displays Kd values below 100 nM for MAP2K1 (MEK1) and MAP3K7 (TAK1), and below 1 µM for MAP2K2, MAP2K5, and PDGFRβ [2]—a substantially broader off-target spectrum that severely limits its utility as a selective MKK7 probe. The later-generation pyrazolopyrimidine inhibitor 25 (DK2403) demonstrated even cleaner selectivity: in a 97-kinase ScanEDGE panel, only two kinases were inhibited by >90% at 1 µM, and MEK4 was spared with IC₅₀ >80 µM [3].

kinase selectivity profiling kinome panel off-target screening

On-Target Validation in MKK7 Knockout Cells

In a definitive genetic on-target validation experiment, MKK7-COV-2 treatment reduced p-JNK levels in 3T3 wild-type (WT) cells with an EC₅₀ of 4.3 µM following sorbitol stimulation, but had no effect on p-JNK levels in either MKK7 single-knockout (MKK7⁻/⁻) or MKK4/7 double-knockout (MKK4/7⁻/⁻) 3T3 cells, where p-JNK remained at the reduced baseline established by genetic ablation [1]. By comparison, MKK7-COV-1 showed an EC₅₀ of 19.3 µM in WT cells and also lost activity in knockout cells; MKK7-COV-3 (EC₅₀ = 3.4 µM) and MKK7-COV-4 (EC₅₀ = 4.2 µM) exhibited the same genetic dependence [1]. This genetic loss-of-function validation—performed across all four MKK7-COV analogs—conclusively demonstrates that cellular p-JNK reduction is driven by on-target MKK7 engagement rather than off-target kinase inhibition or non-specific cytotoxicity. Such systematic genetic validation is absent for many alternative MAP2K7 probes including OTSSP167 and BSJ-04-122.

target engagement validation MKK7 knockout genetic validation

Covalent Binding Confirmation by Mass Spectrometry

Intact protein mass spectrometry confirmed that MKK7-COV-2, MKK7-COV-1, and MKK7-COV-3 all act as irreversible covalent inhibitors, each producing a single +1 adduct on MKK7 protein after 1 hr incubation at 4°C, consistent with covalent labeling at the hinge-region Cys218 residue [1]. The crystal structure of the related pyrazolopyrimidine-based MKK7 inhibitor covalently bound to Cys218 confirmed that the covalent warhead engages this uniquely positioned cysteine, which is absent in MKK4 and present in only 11 human kinases [2][3]. This covalent mechanism underpins the sustained target engagement and kinome selectivity of MKK7-COV-2 that differentiates it from reversible ATP-competitive MKK7 inhibitors such as AST-487 (IC₅₀ = 260 nM for MKK7, but also inhibits FLT3 and multiple other kinases) [4]. In contrast, the GADD45β/MKK7 inhibitor DTP3 operates through an entirely distinct mechanism—disruption of the GADD45β–MKK7 protein–protein interaction—and does not directly inhibit MKK7 catalytic activity, making it a complementary rather than interchangeable tool [5].

covalent inhibitor mechanism intact protein mass spectrometry Cys218 labeling

MKK7-COV-2: Priority Application Scenarios


JNK Pathway Dissection: MKK7 vs. MKK4 Discrimination

MKK7-COV-2 is the most potent MKK7-selective covalent probe in its series that still achieves >680-fold selectivity over MKK4 (MKK4 IC₅₀ = 4.1 µM vs. MKK7 IC₅₀ = 6 nM) [1]. For experiments requiring near-complete ablation of MKK7-driven JNK phosphorylation while minimizing MKK4 cross-inhibition—such as dissecting the differential contributions of MKK7 vs. MKK4 in stress-induced JNK activation, inflammatory cytokine signaling, or apoptotic responses—MKK7-COV-2 at 5–10 µM provides strong MKK7 blockade with residual MKK4 activity intact, confirmed by the complete loss of p-JNK reduction in MKK7⁻/⁻ knockout cells [1]. Use MKK7-COV-3 or MKK7-COV-4 when absolute MKK4 sparing is required; use BSJ-04-122 when dual MKK4/7 inhibition is the experimental objective.

Immune Cell Activation with ERK Pathway Preservation

MKK7-COV-2 at 10 µM selectively inhibits JNK/p38 signaling while producing only a modest ~25% decrease in p-ERK levels in cellular assays [1]. This differential pathway inhibition profile supports its use in primary immune cell studies where ERK signaling must remain largely intact—for example, lipopolysaccharide (LPS)-stimulated mouse B cell activation assays, where MKK7-COV-3 (10 µM, 2 hr pre-incubation) inhibited 60% of the CD86+ response [1]. MKK7-COV-2, with its slightly lower cellular potency but analogous selectivity profile, is suitable for dose-ranging immune cell experiments where a wider potency window is advantageous for distinguishing MKK7-dependent from MKK7-independent B cell activation components.

SAR Reference Compound for MKK7 Inhibitor Programs

With a co-crystal structure validated binding pose (PDB 5Z1E for the MKK7-COV series), well-characterized biochemical IC₅₀ (6 nM), cellular EC₅₀ (2.1–4.3 µM), intact protein MS covalent adduct confirmation, and a 76-kinase selectivity fingerprint, MKK7-COV-2 serves as a benchmark reference compound for SAR optimization campaigns targeting MKK7 [1][2]. The quantitative SAR cliff between MKK7-COV-2 (6-methoxy) and MKK7-COV-1 (unsubstituted indazole; 2× weaker) establishes the indazole 6-position as a potency-tuning vector, while the differential MKK4 selectivity among MKK7-COV-2 (683-fold), MKK7-COV-3 (1,560-fold), and MKK7-COV-4 (>1,700-fold) maps the selectivity SAR landscape that newer-generation programs—such as the pyrazolopyrimidine series (DK2403) or nanomole-scale optimized compounds—must benchmark against [1][2][3].

Counter-Screening: JAK3 vs. FLT3 Off-Target Pair

The divergent kinome off-target identity—MKK7-COV-2 hits JAK3, MKK7-COV-3 hits FLT3—while both compounds share Aurora B, LRRK2, and MKK4 as off-targets at 1 µM in a 76-kinase panel [1], enables a powerful counter-screening strategy. In hematopoietic cell lines or primary immune cells where JAK/STAT vs. FLT3 signaling drives distinct biological outcomes, parallel treatment with MKK7-COV-2 and MKK7-COV-3 at matched effective concentrations can deconvolve whether an observed phenotype arises from MKK7 inhibition or from compound-specific off-target kinase engagement. This application is directly supported by the quantitative selectivity profiling data and represents a use case where MKK7-COV-2 is irreplaceable by any single alternative MKK7 inhibitor.

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